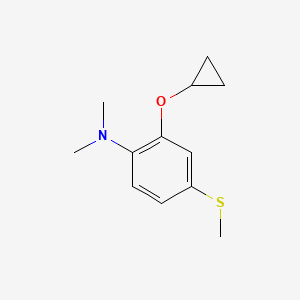
2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline is an organic compound with the molecular formula C12H17NOS and a molecular weight of 223.338 g/mol This compound features a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxyaniline with dimethyl sulfate and sodium hydride to introduce the N,N-dimethyl groups. The methylthio group can be introduced using methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification methods such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the methylthio group may interact with thiol-containing enzymes, affecting their function. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-N,N-dimethyl-2-(methylthio)aniline
- 2-Cyclopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, while the methylthio group contributes to its potential biological activities .
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NOS/c1-13(2)11-7-6-10(15-3)8-12(11)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
UZDHMYPHCBTRCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















